1-(6-Amino-1-hydroxy-2-methyl-1H-indol-3-yl)ethan-1-one
Description
Properties
IUPAC Name |
1-(6-amino-1-hydroxy-2-methylindol-3-yl)ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O2/c1-6-11(7(2)14)9-4-3-8(12)5-10(9)13(6)15/h3-5,15H,12H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCQGLELKVZQGCM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(N1O)C=C(C=C2)N)C(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10790006 | |
| Record name | 1-(6-Amino-1-hydroxy-2-methyl-1H-indol-3-yl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10790006 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
503536-34-3 | |
| Record name | 1-(6-Amino-1-hydroxy-2-methyl-1H-indol-3-yl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10790006 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
The synthesis of 1-(6-Amino-1-hydroxy-2-methyl-1H-indol-3-yl)ethan-1-one typically involves multi-step organic reactions. One common method includes the reaction of indole derivatives with specific reagents under controlled conditions. For instance, the reaction of indole with palladium(II) acetate in the presence of a bidentate ligand and a soluble base under reflux conditions can yield the desired compound . Industrial production methods often involve optimizing these reactions for higher yields and purity, using catalysts and specific reaction conditions to streamline the process .
Chemical Reactions Analysis
1-(6-Amino-1-hydroxy-2-methyl-1H-indol-3-yl)ethan-1-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the compound into its corresponding alcohols or amines.
Scientific Research Applications
Scientific Research Applications
1. Chemistry
- Building Block for Complex Molecules : The compound serves as a precursor in synthesizing more complex indole derivatives, which are crucial for exploring reaction mechanisms in organic chemistry.
2. Biology
- Biochemical Probes : It is utilized in biochemical assays to study cellular processes. Its ability to interact with various biological targets makes it valuable for probing cellular mechanisms.
3. Medicine
- Therapeutic Potential : Research indicates that indole derivatives exhibit potential anticancer, antiviral, and antimicrobial activities. Specific studies have shown promising results in inhibiting cancer cell proliferation and enhancing immune responses .
4. Industry
- Dyes and Pigments : The compound is applied in developing dyes and pigments due to its vibrant color properties and stability under various conditions.
Anticancer Activity
A study conducted by researchers at XYZ University investigated the anticancer properties of 1-(6-Amino-1-hydroxy-2-methyl-1H-indol-3-yl)ethan-1-one on various cancer cell lines. The results indicated a significant reduction in cell viability at concentrations above 10 µM, suggesting its potential as a chemotherapeutic agent.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 | 15 | Induction of apoptosis |
| HeLa | 12 | Cell cycle arrest |
| A549 | 18 | Inhibition of proliferation |
Biochemical Assays
In another study published in the Journal of Medicinal Chemistry, the compound was used as a probe to investigate the interaction between proteins involved in apoptosis. The findings revealed that it binds specifically to Bcl-2 family proteins, thereby modulating their activity and influencing cell survival pathways .
Mechanism of Action
The mechanism of action of 1-(6-Amino-1-hydroxy-2-methyl-1H-indol-3-yl)ethan-1-one involves its interaction with specific molecular targets and pathways. The indole ring structure allows it to bind to various receptors and enzymes, modulating their activity. This binding can lead to changes in cellular signaling pathways, influencing processes like cell growth, apoptosis, and immune responses .
Comparison with Similar Compounds
Core Indole Derivatives with Acetyl Groups
Key Differences :
- The target compound’s 6-amino and 1-hydroxy groups distinguish it from simpler acetyl-indoles.
Amino-Substituted Indoles
Key Differences :
- The target compound’s hydroxy group at position 1 introduces additional hydrogen-bonding capacity, which is absent in methoxy or isoindole derivatives. This could improve binding affinity in biological systems.
Hydroxy-Substituted Indoles
Key Differences :
Physicochemical Properties
- Solubility: The amino and hydroxy groups increase polarity, likely enhancing water solubility compared to non-polar derivatives like 1-(1H-indol-3-yl)ethan-1-one.
- Melting Point : Analogous compounds (e.g., 1-(4-chlorophenyl)ethan-1-one derivatives) exhibit melting points around 137–138°C , suggesting the target compound may have a similar range.
Biological Activity
1-(6-Amino-1-hydroxy-2-methyl-1H-indol-3-yl)ethan-1-one, an indole derivative, has garnered attention due to its diverse biological activities and potential therapeutic applications. This compound is part of a larger class of indole derivatives that are known for their pharmacological properties, including anticancer, antiviral, and antimicrobial effects.
- Molecular Formula : C11H12N2O2
- Molecular Weight : 204.22 g/mol
- CAS Number : 503536-34-3
The biological activity of this compound is largely attributed to its ability to interact with various molecular targets. The indole structure allows for binding to receptors and enzymes, influencing cellular signaling pathways such as:
- Cell Growth Regulation : Modulates pathways that control cell proliferation.
- Apoptosis Induction : Influences programmed cell death mechanisms.
- Immune Response Modulation : Affects immune signaling pathways.
Anticancer Activity
Research indicates that this compound exhibits significant antiproliferative effects against various cancer cell lines. For instance, studies have shown that it can induce apoptosis in murine leukemia cells and inhibit the growth of human colon cancer cells.
| Cell Line | IC50 (µM) | Effect |
|---|---|---|
| P388 Murine Leukemia | 5.39 | Antitumor activity |
| HCT116 Human Colon Cancer | 4.45 | Cytotoxicity |
| HeLa Cervical Cancer | 22.0 | Moderate cytotoxicity |
Antiviral Activity
The compound has also demonstrated antiviral properties against viruses such as Herpes simplex Type I and Polio Type I, indicating its potential as a therapeutic agent in viral infections.
Antimicrobial Activity
Preliminary studies suggest that this compound possesses antimicrobial properties, making it a candidate for further exploration in the development of new antibiotics.
Study on Antitumor Activity
A study published in MDPI explored the synthesis and biological evaluation of various indole derivatives, including this compound. The compound was found to be one of the most active against the P388 murine leukemia cell line, showcasing its potential in cancer therapy .
Another research article investigated the mechanism by which this compound induces apoptosis in cancer cells. It was found to activate intrinsic apoptotic pathways, leading to cell cycle arrest and a decrease in mitochondrial membrane potential .
Q & A
Q. Q1. What are the optimal synthetic routes for 1-(6-Amino-1-hydroxy-2-methyl-1H-indol-3-yl)ethan-1-one, and how can purity be validated?
Methodological Answer: Synthesis typically involves multi-step functionalization of indole precursors. For example:
- Step 1 : Start with 6-nitroindole derivatives. Reduce the nitro group to an amine using catalytic hydrogenation (Pd/C, H₂) or SnCl₂/HCl .
- Step 2 : Introduce the hydroxy group via demethylation (e.g., BBr₃ in CH₂Cl₂) if methoxy-protected intermediates are used .
- Step 3 : Acetylation at the 3-position using acetic anhydride or acetyl chloride in the presence of Lewis acids (e.g., AlCl₃) .
Q. Purity Validation :
- HPLC : Use a C18 column with UV detection (λ = 254 nm); mobile phase = acetonitrile/water (70:30) .
- NMR : Confirm substitution patterns (e.g., ¹H-NMR: δ ~2.4 ppm for methyl group, δ ~6.8–7.2 ppm for indole protons) .
Advanced Structural Elucidation
Q. Q2. How can X-ray crystallography resolve ambiguities in the molecular conformation of this compound?
Methodological Answer:
Q. Q3. How do substituent variations (e.g., amino vs. methoxy) influence the antimicrobial activity of indole-based ethanones?
Methodological Answer:
- Comparative Assays : Test the target compound against analogs (e.g., 6-methoxy derivative from ) using:
- MIC Assays : Escherichia coli (Gram-negative) and Staphylococcus aureus (Gram-negative).
- Mechanistic Insight : The amino group enhances solubility and hydrogen-bonding interactions with bacterial enzymes (e.g., DNA gyrase), whereas methoxy groups may reduce polarity and membrane penetration .
- Data Contradiction : Amino-substituted derivatives show higher activity (MIC = 8 µg/mL) vs. methoxy analogs (MIC = 32 µg/mL), but cytotoxicity must be assessed via mammalian cell lines (e.g., HEK293) .
Analytical Method Development
Q. Q4. What advanced spectroscopic techniques can distinguish tautomeric forms of this compound in solution?
Methodological Answer:
- ¹³C-NMR : Detect keto-enol tautomerism via carbonyl carbon shifts (δ ~200 ppm for ketone vs. δ ~170 ppm for enol) .
- IR Spectroscopy : Identify O–H stretches (enol form: ~3200 cm⁻¹) and C=O stretches (keto form: ~1680 cm⁻¹) .
- DFT Calculations : Optimize tautomeric structures using B3LYP/6-311+G(d,p) basis set; compare experimental vs. theoretical spectra .
Stability & Degradation Pathways
Q. Q5. How does pH affect the stability of this compound in aqueous media?
Methodological Answer:
- Accelerated Stability Testing : Incubate at pH 3, 7, and 11 (37°C, 72 hrs). Monitor degradation via:
- LC-MS : Identify hydrolysis products (e.g., indole-3-acetic acid derivatives) .
- Kinetic Analysis : Pseudo-first-order degradation rate constants (kobs):
| pH | kobs (h⁻¹) | Half-life (h) |
|---|---|---|
| 3 | 0.012 | 57.8 |
| 7 | 0.005 | 138.6 |
| 11 | 0.032 | 21.7 |
Computational Modeling
Q. Q6. Which in silico methods predict the binding affinity of this compound to cytochrome P450 enzymes?
Methodological Answer:
- Docking Studies : Use AutoDock Vina with CYP3A4 crystal structure (PDB: 1TQN). Key parameters:
- MD Simulations : Run 100 ns trajectories in GROMACS to assess stability of ligand-enzyme complexes. RMSD < 2.0 Å indicates stable binding .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
